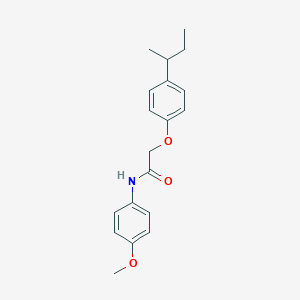
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, also known as CGP 37157, is a pharmacological compound that has been widely used in scientific research. This compound was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to inhibit the mitochondrial Na+/Ca2+ exchanger, which plays a key role in regulating intracellular calcium levels. This inhibition has been shown to protect against neuronal damage caused by calcium overload, making 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 works by inhibiting the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium ions between the mitochondria and the cytosol. This inhibition leads to a reduction in intracellular calcium levels, which in turn protects against neuronal damage caused by calcium overload.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 has been shown to have a number of biochemical and physiological effects, including the inhibition of mitochondrial respiration, the reduction of intracellular calcium levels, and the protection of neurons against calcium-induced damage. It has also been shown to have anti-inflammatory properties and to inhibit the activation of microglia, which play a key role in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 in lab experiments is its specificity for the mitochondrial Na+/Ca2+ exchanger. This specificity allows researchers to study the role of this protein in a variety of cellular processes, particularly those related to neurodegeneration. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is required to ensure that the compound does not cause unwanted side effects or toxicity.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157. One area of interest is the development of more potent and selective inhibitors of the mitochondrial Na+/Ca2+ exchanger. Another potential area of research is the study of the compound's effects on other cellular processes, such as autophagy and apoptosis. Finally, there is interest in exploring the potential therapeutic applications of 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 for other diseases beyond neurodegeneration, such as cancer and cardiovascular disease.
Conclusion:
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 is a pharmacological compound that has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its specificity for the mitochondrial Na+/Ca2+ exchanger makes it a valuable tool for studying the role of this protein in cellular processes, and its potential therapeutic applications make it an important area of research. While there are limitations to its use in lab experiments, careful dosing and monitoring can mitigate these risks and allow for productive research on this compound.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 involves a multistep process that begins with the reaction of 4-chloro-2-methylphenol with propionic anhydride to form 2-(4-chloro-2-methylphenoxy)propionic acid. The propionic acid is then converted to the corresponding acid chloride, which is reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole with N-propylacetamide to form 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157.
Propiedades
Fórmula molecular |
C13H16ClN5O2 |
|---|---|
Peso molecular |
309.75 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H16ClN5O2/c1-3-6-19-17-13(16-18-19)15-12(20)8-21-11-5-4-10(14)7-9(11)2/h4-5,7H,3,6,8H2,1-2H3,(H,15,17,20) |
Clave InChI |
ZZFFQOZKPGBXHW-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
SMILES canónico |
CCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)










![3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251516.png)
![3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251517.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)